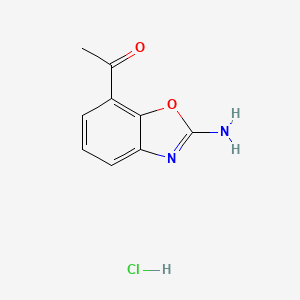![molecular formula C8H5NOS B7963287 Thieno[2,3-C]pyridine-3-carbaldehyde](/img/structure/B7963287.png)
Thieno[2,3-C]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-C]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for various biologically active molecules. The presence of both sulfur and nitrogen atoms in the ring system imparts unique chemical properties, making it a versatile scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-C]pyridine-3-carbaldehyde typically involves the construction of the thieno[2,3-C]pyridine core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be adapted to synthesize thieno[2,3-C]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[2,3-C]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, facilitated by the electron-donating effect of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Thieno[2,3-C]pyridine-3-carboxylic acid.
Reduction: Thieno[2,3-C]pyridine-3-methanol.
Substitution: Various substituted thieno[2,3-C]pyridine derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Thieno[2,3-C]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of thieno[2,3-C]pyridine-3-carbaldehyde in biological systems often involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby modulating various signaling pathways. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-C]pyridine core .
Comparación Con Compuestos Similares
Thieno[2,3-B]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Thieno[3,2-D]pyrimidine: Features a pyrimidine ring fused to a thiophene ring, offering different electronic properties.
Thieno[3,4-B]pyridine: A structural isomer with the thiophene ring fused at different positions on the pyridine ring
Uniqueness: Thieno[2,3-C]pyridine-3-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde group, which provides a versatile functional handle for further chemical modifications. This makes it particularly valuable in drug discovery and development .
Propiedades
IUPAC Name |
thieno[2,3-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROVCSZYJCRNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-Nitro-4-(trifluoromethyl)phenyl]propanedioic acid](/img/structure/B7963243.png)
![Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B7963245.png)


![(2S)-4-amino-N-[(1R,2R,3S,4S,5S)-5-amino-2-[(2S,3R,4S,5S,6S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B7963255.png)
![7-Azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-trien-2-one hydrochloride](/img/structure/B7963280.png)



